molecular formula C11H10ClFN2O2 B15115495 4-(3-Chloro-5-fluorobenzoyl)piperazin-2-one

4-(3-Chloro-5-fluorobenzoyl)piperazin-2-one

Cat. No.: B15115495
M. Wt: 256.66 g/mol
InChI Key: BISQJAFEJVQHCI-UHFFFAOYSA-N
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Description

4-(3-Chloro-5-fluorobenzoyl)piperazin-2-one is a chemical compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological activities and are often used in pharmaceuticals. This particular compound features a benzoyl group substituted with chlorine and fluorine atoms, attached to a piperazin-2-one ring. The presence of these substituents can significantly influence the compound’s chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Chloro-5-fluorobenzoyl)piperazin-2-one typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 3-chloro-5-fluorobenzoic acid and piperazine.

    Formation of Benzoyl Chloride: 3-Chloro-5-fluorobenzoic acid is converted to its corresponding benzoyl chloride using thionyl chloride (SOCl₂) under reflux conditions.

    Acylation Reaction: The benzoyl chloride is then reacted with piperazine in the presence of a base such as triethylamine (TEA) to form the desired product, this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining precise reaction conditions, thereby improving yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(3-Chloro-5-fluorobenzoyl)piperazin-2-one can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine and fluorine atoms on the benzoyl group can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Hydrolysis: The amide bond in the piperazin-2-one ring can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

Major Products

    Substitution: Products with different substituents replacing the chlorine or fluorine atoms.

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with fewer oxygen-containing functional groups.

Scientific Research Applications

4-(3-Chloro-5-fluorobenzoyl)piperazin-2-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Investigated for its potential use in developing new pharmaceuticals, particularly for its effects on the central nervous system.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(3-Chloro-5-fluorobenzoyl)piperazin-2-one involves its interaction with specific molecular targets in biological systems. The compound can bind to receptors or enzymes, altering their activity and leading to various physiological effects. The exact pathways and targets depend on the specific biological context and the presence of other interacting molecules.

Comparison with Similar Compounds

Similar Compounds

  • 4-(3-Chloro-2-fluorobenzoyl)piperazin-2-one
  • 4-(3-Chloro-4-fluorobenzoyl)piperazin-2-one
  • 4-(3-Chloro-5-fluorobenzoyl)piperidine-2-one

Uniqueness

4-(3-Chloro-5-fluorobenzoyl)piperazin-2-one is unique due to the specific positioning of the chlorine and fluorine atoms on the benzoyl group. This unique arrangement can influence its chemical reactivity and biological activity, making it distinct from other similar compounds.

Properties

Molecular Formula

C11H10ClFN2O2

Molecular Weight

256.66 g/mol

IUPAC Name

4-(3-chloro-5-fluorobenzoyl)piperazin-2-one

InChI

InChI=1S/C11H10ClFN2O2/c12-8-3-7(4-9(13)5-8)11(17)15-2-1-14-10(16)6-15/h3-5H,1-2,6H2,(H,14,16)

InChI Key

BISQJAFEJVQHCI-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC(=O)N1)C(=O)C2=CC(=CC(=C2)Cl)F

Origin of Product

United States

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